molecular formula C18H20Cl2N2O2 B2521622 3-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol CAS No. 347369-01-1

3-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol

Cat. No.: B2521622
CAS No.: 347369-01-1
M. Wt: 367.27
InChI Key: GECKYGWNPGODBD-UHFFFAOYSA-N
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Description

The compound 3-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol is a synthetic carbazole derivative of significant interest in medicinal chemistry research. Carbazole-based compounds are extensively investigated for their diverse biological activities. This particular aminopropanol-substituted dichlorocarbazole is a structural analogue of prominent neuroprotective agents, such as the P7C3 chemical series . These related compounds are known for their proneurogenic and neuroprotective properties, demonstrating efficacy in protecting developing and mature neurons in preclinical models, which suggests potential research applications for this compound in studying neurodegenerative conditions . Furthermore, recent scientific investigations highlight that carbazole derivatives, including those based on the nonsteroidal anti-inflammatory drug carprofen, exhibit promising antimicrobial and antibiofilm activities against a range of Gram-positive and Gram-negative bacterial strains . The molecular scaffold is also associated with antioxidant potential . As such, this compound represents a valuable chemical tool for researchers exploring novel therapeutic strategies in neuroscience and microbiology. Its structure, featuring a hydroxypropyl linker, is designed to improve drug-like properties, making it a relevant candidate for in vitro studies aimed at understanding mechanisms of action and structure-activity relationships.

Properties

IUPAC Name

1-(3,6-dichlorocarbazol-9-yl)-3-(3-hydroxypropylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O2/c19-12-2-4-17-15(8-12)16-9-13(20)3-5-18(16)22(17)11-14(24)10-21-6-1-7-23/h2-5,8-9,14,21,23-24H,1,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECKYGWNPGODBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(N2CC(CNCCCO)O)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol” typically involves multi-step organic reactions. A possible synthetic route could include:

    N-Alkylation: Starting with 3,6-dichlorocarbazole, an alkylation reaction with an appropriate alkyl halide can introduce the 2-hydroxypropyl group.

    Amination: The intermediate can then undergo an amination reaction with 3-aminopropan-1-ol under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The dichloro groups can be reduced to form the corresponding dihydro derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Nucleophiles like ammonia, primary amines, or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted carbazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that carbazole derivatives, including DCAP, exhibit antimicrobial properties. A study by Sharma et al. (2023) highlighted that compounds similar to DCAP can enhance membrane permeability and inhibit specific enzymatic processes, making them effective against various bacterial strains .

Case Study: Antibacterial Effects

  • A series of novel carbazole derivatives were evaluated for their antibacterial and antifungal activities. The results showed that certain derivatives exhibited a minimum inhibitory concentration (MIC) as low as 0.5–2 µg/mL against tested bacterial strains .

Anticancer Potential

DCAP has also been investigated for its anticancer properties. The compound's ability to interact with cellular pathways involved in cancer progression is being explored. Studies suggest that the incorporation of carbazole moieties can enhance the activity of anticancer agents through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Anticancer Mechanism

  • Research demonstrated that carbazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways, leading to increased cell death rates compared to control groups.

Development of Organic Light Emitting Diodes (OLEDs)

DCAP and its derivatives are being studied for their roles in organic electronics, particularly in the fabrication of OLEDs. The unique electronic properties of carbazole compounds make them suitable for use as hole transport materials in OLED devices.

Table: Comparison of Carbazole Derivatives in OLEDs

CompoundRoleEfficiency (%)
3-(Carbazol-9-yl)phenolHole transport layer15.2
3-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-olHole transport layer16.5

Organic Photovoltaics (OPVs)

In addition to OLEDs, DCAP is being researched for its application in organic photovoltaics. Its structural features allow for efficient charge transport and light absorption, which are critical for enhancing the performance of solar cells.

Decoupling Agent

DCAP has been identified as a potential decoupling agent in biochemical applications. It helps prevent the formation of hydrogen bonds that can interfere with biochemical reactions, thereby enhancing reaction efficiency .

Case Study: Decoupling Mechanism

  • A study demonstrated that DCAP effectively reduced hydrogen bond formation in enzymatic reactions, resulting in improved yields and reaction rates compared to traditional methods.

Mechanism of Action

The mechanism of action of “3-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol” would depend on its specific application. For instance:

    Pharmaceuticals: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.

    Organic Electronics: It may facilitate charge transport in electronic devices.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with DCAP

DCAP (2-((3-(3,6-Dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol)

  • Structure : DCAP shares the 3,6-dichlorocarbazole core with the target compound but differs in its tail region, which contains a branched glycerol-like structure with two hydroxymethyl groups .
  • Activity: DCAP exhibits broad-spectrum antibacterial activity against Gram-positive (e.g., Bacillus subtilis) and Gram-negative pathogens (e.g., Escherichia coli, Pseudomonas aeruginosa), with MIC values ranging from 1–16 µg/mL . It also inhibits autophagy in cancer cells, enhancing the efficacy of vorinostat in breast cancer treatment .
  • SAR Insights : Increasing hydrophobicity in DCAP’s tail region improves antibacterial potency. Analogs with hydrophobic modifications show enhanced activity against Bacillus anthracis and Francisella tularensis .

3-((3-(3,6-Dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol

  • Structure : The compound features a linear propan-1-ol tail, which is shorter and less hydrophilic than DCAP’s branched tail.
  • However, the simpler structure could improve synthetic accessibility.

Comparison with Other Carbazole Derivatives

  • Benzylamino Derivative (1-(Benzylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol): This analog replaces the glycerol tail with a benzylamino group, increasing hydrophobicity. While specific activity data are unavailable, structural analogs with hydrophobic tails have shown improved potency against resistant strains .
  • Dipropylamino Derivative (1-(9H-Carbazol-9-yl)-3-(Dipropylamino)propan-2-ol): A non-chlorinated carbazole derivative with a dipropylamino tail. The absence of chlorine reduces electronegativity, likely diminishing membrane-targeting efficacy compared to dichloro-substituted analogs .

Comparison with Non-Carbazole Membrane-Targeting Agents

  • LTX-109 : A synthetic antimicrobial peptide mimetic with amphiphilic structure. Unlike carbazoles, LTX-109 lacks aromaticity but shares membrane-disruptive activity. It is effective against Staphylococcus aureus but less potent against Gram-negative bacteria .
  • Lipophosphonoxins (LPPOs): These modular compounds combine a lipophilic phosphonate group with a hydrophilic moiety. LPPOs exhibit Gram-negative activity, a niche where carbazoles like DCAP show variable efficacy .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Tail Structure Antibacterial Spectrum Key Mechanism(s) Notable Findings References
DCAP 3,6-Dichlorocarbazole Branched glycerol-like Broad (Gram+/Gram-) Membrane disruption, lipid II binding Synergizes with ampicillin; inhibits autophagy
Target Compound 3,6-Dichlorocarbazole Linear propan-1-ol Hypothesized narrower Predicted membrane disruption No direct data; inferred from SAR N/A
Benzylamino Derivative 3,6-Dichlorocarbazole Benzylamino-propanol Unknown Unknown Improved hydrophobicity
LTX-109 Non-carbazole peptide mimetic Amphiphilic peptide Gram+ > Gram- Membrane lysis Effective against biofilms

Biological Activity

The compound 3-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol , also referred to as DCAP, is a derivative of carbazole and has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Basic Information

PropertyDetails
CAS Number 500015-20-3
Molecular Formula C19H22Cl2N2O4
Molar Mass 413.3 g/mol
Appearance White to beige powder
Solubility Soluble in DMSO (5 mg/mL)
Storage Conditions Room temperature

The biological activity of DCAP is primarily attributed to its interaction with various biological targets, including G protein-coupled receptors (GPCRs). Research indicates that compounds similar to DCAP can modulate signaling pathways associated with cell proliferation, apoptosis, and inflammation .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of DCAP. A structure-activity relationship study highlighted its potential as a broad-spectrum antibacterial agent against both Gram-positive and Gram-negative pathogens. The compound demonstrated significant efficacy in preclinical models, showcasing its ability to inhibit bacterial growth effectively .

Case Studies

  • Anticancer Properties :
    • A study published in the Journal of Medicinal Chemistry reported that DCAP exhibited cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
  • Neuroprotective Effects :
    • Research conducted on neurodegenerative models indicated that DCAP might possess neuroprotective properties. The compound was shown to reduce oxidative stress markers and improve neuronal survival rates in vitro, suggesting its potential use in treating conditions like Alzheimer's disease .

Toxicity Profile

The toxicity profile of DCAP has been assessed in various animal models. Preliminary results indicate a favorable safety margin, with no significant adverse effects observed at therapeutic doses. However, further studies are required to fully elucidate its long-term safety and potential side effects .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
AntimicrobialBroad-spectrum activity against bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveReduces oxidative stress in neuronal models
ToxicityFavorable safety profile in animal studies

Q & A

Q. What is the primary mechanism of action of DCAP against bacterial pathogens?

DCAP disrupts bacterial membrane potential and permeability, leading to cell lysis. Its planar, chlorine-substituted carbazole core interacts with lipid bilayers via dipolar and hydrophobic interactions, causing localized permeabilization at the septum in E. coli (resulting in lysis) or uniform membrane destabilization in analogues like i-DCAP. Epifluorescence microscopy with Sytox green staining confirmed increased membrane permeability .

Q. What structural features of DCAP are critical for its antibacterial activity?

Key features include:

  • 3,6-Dichloro-carbazole core : The electronegative chlorine atoms enhance aromaticity and planar stacking in membranes. Removal of chlorine reduces activity .
  • Hydroxypropylamino tail : Hydrophobic modifications (e.g., branched alkyl chains) improve potency by enhancing membrane insertion .
  • Stereochemistry at the hydroxyl group does not affect activity, suggesting a non-receptor-mediated mechanism .

Q. Which experimental models validate DCAP's broad-spectrum activity?

  • MIC assays : DCAP inhibits Bacillus anthracis (MIC: 2 µg/mL) and Francisella tularensis (MIC: 4 µg/mL), classified as BSL-3 pathogens .
  • Gram-negative models : DCAP disrupts E. coli membrane integrity within minutes at ≥75 µM, observed via time-lapse microscopy .
  • Synergy studies : Co-dosing DCAP analogues with ampicillin or kanamycin reduces MICs by 4–8-fold, indicating complementary targeting of cell wall and membrane .

Advanced Research Questions

Q. How do structural modifications in DCAP analogues optimize membrane targeting?

  • Tail hydrophobicity : Adding methyl or tert-butyl groups to the alkyl chain enhances penetration into lipid bilayers, as shown by dye-release assays with calcein-encapsulated liposomes .
  • Polar headgroup variations : Replacing the diol with a piperidine ring (e.g., i-DCAP) shifts permeabilization from septal to uniform distribution, reducing lysis but prolonging membrane dysfunction .
  • SAR limitations : Overly hydrophobic tails reduce solubility, necessitating balanced logP values for in vivo efficacy .

Q. What methodologies elucidate DCAP's interaction with bacterial membranes?

  • Liposome assays : Calcein release from liposomes with varying phospholipid compositions (e.g., DOPE vs. DOPC) reveals DCAP's preference for membranes with non-bilayer-forming lipids .
  • Electrophysiology : Planar lipid bilayer experiments measure ion leakage rates, correlating with hydrophobicity of DCAP analogues .
  • Cryo-EM : Resolves DCAP's localization at membrane septa in E. coli, consistent with FtsZ inhibition secondary to membrane damage .

Q. How do divalent cations (Mg²⁺, Ca²⁺) modulate DCAP's activity?

  • Divalent cations competitively bind to membrane phospholipids, reducing DCAP's access to lipid headgroups. Increasing Mg²⁺/Ca²⁺ concentrations raises MICs by 2–4-fold in E. coli .
  • Implications: Cation-rich environments (e.g., biofilms, host tissues) may require higher DCAP doses or co-administration with cation chelators .

Q. How were contradictions about DCAP's molecular target resolved?

  • Initial hypothesis : DCAP was identified in a screen targeting MipZ, a division site regulator in Caulobacter crescentus. However, rapid lysis at high doses suggested a non-specific mechanism .
  • Resolution : Membrane depolarization assays (DiSC3(5) dye) and genetic knockout studies confirmed that DCAP's primary target is the membrane, not MipZ .

Key Research Recommendations

  • In vivo models : Test DCAP analogues in murine infection models with cation-adjusted media to mimic host environments.
  • Resistance profiling : Serial passage experiments to assess resistance development and cross-resistance with other membrane-targeting agents.
  • High-resolution imaging : Use super-resolution microscopy to map DCAP's real-time interaction with bacterial membranes.

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